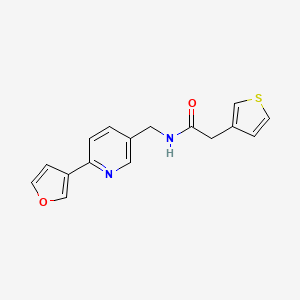

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-16(7-12-4-6-21-11-12)18-9-13-1-2-15(17-8-13)14-3-5-20-10-14/h1-6,8,10-11H,7,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJRVAXHSPSEML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CNC(=O)CC2=CSC=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Structural Overview

The compound is characterized by the following structural features:

- Furan Ring: Provides aromaticity and potential for π-π stacking interactions.

- Pyridine Moiety: Imparts basicity and potential for hydrogen bonding.

- Thiophene Group: Adds to the compound's electronic properties and enhances biological interactions.

The molecular formula of this compound is , with a molecular weight of approximately 270.35 g/mol.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of pyridine and thiophene have shown promising results against various cancer cell lines. In vitro studies demonstrated that compounds with similar functionalities could induce apoptosis in cancer cells and inhibit tumor growth in vivo.

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| N-(4-Methylpyridin-2-yloxy)-benzamide | 25.72 ± 3.95 | MCF7 | Induces apoptosis |

| 4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline | 45.2 ± 13.0 | U87 glioblastoma | Cytotoxicity |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds with similar heterocyclic structures have demonstrated effective inhibition against a range of pathogens, including bacteria and fungi.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |

| Escherichia coli | 0.5 - 1.0 | Bacteriostatic |

Case Studies

-

Study on Anticancer Properties:

A recent study assessed the efficacy of N-(4-Methylpyridin-2-yloxy)-benzamide derivatives against breast cancer cells (MCF7). The results indicated significant cytotoxic effects with an IC50 value of 25.72 µM, suggesting that structural modifications can enhance potency against cancer cells. -

Antimicrobial Evaluation:

Another investigation focused on the antimicrobial activity of thiophene-containing compounds. The study reported that derivatives exhibited strong synergistic effects when combined with standard antibiotics like Ciprofloxacin, leading to reduced MIC values against resistant strains of bacteria.

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:

-

Inhibition of DNA Gyrase:

Some derivatives have shown IC50 values ranging from 12.27 to 31.64 µM, indicating strong inhibition of this essential bacterial enzyme. -

Induction of Apoptosis:

The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine-Acetamide Scaffolds

The target compound shares structural motifs with several pyridine-based acetamides described in the literature. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs. †Approximated from molecular formulas.

Key Observations:

- Substituent Impact on Physicochemical Properties :

- Bulky substituents (e.g., piperazinyl groups in compounds) increase molecular weight (>500 g/mol) and melting points (80–218°C) compared to simpler analogs . The target compound, lacking such bulky groups, likely has a lower molecular weight (~352 g/mol) and melting point.

- Sulfur-containing substituents (e.g., thiophene in the target compound and 5RH1) may enhance lipophilicity and influence binding to enzymes like SARS-CoV-2 main protease (Mpro) .

- Biological Activity :

Pharmacological Potential vs. Known Analogs

- Antiviral Applications :

- Kinase Inhibition: references zétéletinib, a pyridine-acetamide tyrosine kinase inhibitor. While the target compound lacks the dimethoxyquinoline group of zétéletinib, its furan and thiophene groups could modulate kinase selectivity .

Q & A

Q. What are the common synthetic routes for preparing N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Substitution : React 6-(furan-3-yl)pyridin-3-amine with a halogenated methylating agent (e.g., chloromethyl thiophene derivative) under alkaline conditions to form the pyridinylmethyl intermediate .

Condensation : Use a coupling agent (e.g., HATU or EDC) to condense the intermediate with 2-(thiophen-3-yl)acetic acid, forming the acetamide bond .

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and validated by HPLC (>95% purity) .

Q. How can the compound’s structure be rigorously validated?

- Methodological Answer : Structural confirmation requires:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., furan C3 vs. C2 substitution) and acetamide linkage .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] peak matching theoretical mass) .

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry .

Q. What computational methods are suitable for predicting the compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended to model:

- HOMO/LUMO energies for reactivity predictions .

- Charge distribution across the pyridine and thiophene rings to identify electrophilic/nucleophilic sites .

Basis sets like 6-31G(d,p) provide a balance of accuracy and computational cost .

Advanced Research Questions

Q. How can synthetic yield be optimized for the pyridinylmethyl intermediate?

- Methodological Answer : Key strategies include:

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling of furan and pyridine moieties .

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Temperature Control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

Monitor progress via TLC and optimize using Design of Experiments (DoE) for parameter interactions .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 1^11H NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from:

- Tautomerism : Check for keto-enol equilibria in the acetamide group using variable-temperature NMR .

- Dynamic Effects : Rotameric states of the thiophene moiety can cause splitting; use 2D NMR (COSY, NOESY) to assign peaks .

- Impurity Interference : Re-purify the compound and cross-validate with LC-MS .

Q. What strategies are effective for studying the compound’s biological activity in vitro?

- Methodological Answer : Design assays targeting:

- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., ADP-Glo™) .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to track intracellular localization .

- SAR Studies : Synthesize analogs (e.g., replacing thiophene with furan) and correlate structural changes with IC values .

Q. How can DFT calculations explain discrepancies between predicted and observed redox potentials?

- Methodological Answer : Discrepancies often stem from:

- Solvent Effects : Include implicit solvation models (e.g., PCM) in DFT calculations to account for dielectric environments .

- Electron Correlation : Use higher-level methods (e.g., MP2 or CCSD(T)) for redox-active moieties like the pyridine ring .

Validate with cyclic voltammetry (CV) under inert conditions to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.